(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate
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Overview
Description
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups on the phenyl ring and a sulfonate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of (2,5-dimethoxyphenyl)methanol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst or under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the sulfonate ester.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxybenzenesulfonic acid and (2,5-dimethoxyphenyl)methanol.
Oxidation: Quinones or other oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and sulfonate ester linkage play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways through its interactions with key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)methanol: Similar structure with methoxy groups at different positions.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups and an aldehyde functional group instead of a sulfonate ester.
Uniqueness
(2,5-Dimethoxyphenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its sulfonate ester linkage differentiates it from other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
194535-88-1 |
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Molecular Formula |
C16H18O6S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)methyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O6S/c1-19-13-4-7-15(8-5-13)23(17,18)22-11-12-10-14(20-2)6-9-16(12)21-3/h4-10H,11H2,1-3H3 |
InChI Key |
YLVHPVKPVUCOMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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